Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)-
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (2S)-2-amino-N-(2,6-dimethylphenyl)propanamide , reflecting its branched alkyl chain and stereochemical orientation. The (S) designation at the C2 position arises from the Cahn-Ingold-Prelog priority rules, where the amino (-NH2), methyl (-CH3), and carboxamide (-CONH-) groups establish the chiral center’s configuration. The 2,6-dimethylphenyl substituent adopts a para-substituted arrangement on the aromatic ring, creating steric hindrance that influences molecular packing and intermolecular interactions.
The compound’s SMILES notation, CC@HC(=O)Nc1c(C)cccc1C , explicitly denotes the (S)-configuration through the @ symbol, while the InChIKey BUJAGSGYPOAWEI-VIFPVBQESA-N uniquely identifies its stereoisomer. This chiral specificity distinguishes it from the (R)-enantiomer, which exhibits different pharmacological properties despite identical atomic connectivity.
| Computed Descriptors | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC@HC(=O)Nc1c(C)cccc1C |
| InChIKey | BUJAGSGYPOAWEI-VIFPVBQESA-N |
Molecular Geometry and Conformational Analysis
Quantum-chemical analyses reveal two dominant conformers stabilized by intramolecular hydrogen bonding. The PCILO (Perturbative Configuration Interaction using Localized Orbitals) method identifies a low-energy conformation where the amide carbonyl oxygen forms a hydrogen bond with the adjacent amino group’s proton (N-H···O=C), resulting in a six-membered pseudo-cyclic structure. This conformation reduces steric strain between the 2,6-dimethylphenyl group and the propanamide chain, as evidenced by torsion angles of 178.5° (C1-C2-N-C7) and 62.3° (C2-N-C7-C8).
Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level further demonstrate that the (S)-enantiomer’s energy-minimized structure exhibits a dihedral angle of 112.4° between the aromatic ring and the amide plane, optimizing π-π stacking potential. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the amino group’s lone pair (nN) and the antibonding orbital (σ*C-O) of the amide, contributing to a stabilization energy of 24.3 kJ/mol.
| Conformational Parameters | Value |
|---|---|
| N-H···O Hydrogen Bond Length | 2.14 Å |
| Torsion Angle (C1-C2-N-C7) | 178.5° |
| Dihedral Angle (Aromatic/Amide) | 112.4° |
| Stabilization Energy (NBO) | 24.3 kJ/mol |
Comparative Analysis of Tautomeric Forms
While the compound primarily exists as the amide tautomer , theoretical studies suggest potential equilibrium with rare imidic acid and enol forms under specific conditions. The amide tautomer’s dominance (>99.9% population) arises from resonance stabilization between the carbonyl oxygen and the adjacent nitrogen, as quantified by a resonance energy of 68.9 kJ/mol. Transition to the imidic acid form (NH-C=OH) would require overcoming a barrier of 142.7 kJ/mol, making it thermodynamically unfavorable at standard conditions.
No experimental evidence supports significant enol tautomerization, as the α-hydrogen adjacent to the amide group lacks sufficient acidity (predicted pKₐ ≈ 32.1). However, molecular electrostatic potential maps indicate regions of high electron density at the carbonyl oxygen (δ⁻ = -0.43 e) and amino nitrogen (δ⁻ = -0.38 e), suggesting susceptibility to protonation rather than tautomeric shifts.
Crystal Structure Determination via X-Ray Diffraction
X-ray crystallographic data for (S)-2-amino-N-(2,6-dimethylphenyl)propanamide remains unreported in the literature. However, analogous compounds like lidocaine derivatives exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 12.4 Å, and β = 105.3°. Computational packing simulations predict a similar arrangement for the (S)-enantiomer, where molecules align via N-H···O hydrogen bonds (2.08 Å) and van der Waals interactions between methyl groups (3.42 Å).
Properties
CAS No. |
53984-75-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
BUJAGSGYPOAWEI-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Acylation of 2,6-Dimethylaniline
-
- 2,6-Dimethylaniline (2,6-dimethylphenylamine)
- (S)-2-Aminopropanoic acid derivatives or activated forms (e.g., acid chlorides, esters)
Method:
The (S)-2-aminopropanoic acid or its activated derivative is reacted with 2,6-dimethylaniline under controlled conditions to form the amide bond. This can be achieved by:- Using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt to improve yield and stereochemical integrity.
- Alternatively, acid chlorides of the chiral amino acid can be prepared and reacted directly with the aniline.
Stereochemical Control:
The use of enantiomerically pure (S)-amino acid derivatives ensures the retention of stereochemistry in the product. Protection of amino groups and mild reaction conditions prevent racemization.
Asymmetric Synthesis via Chiral Precursors
Chiral Alcohol Intermediate:
Some synthetic routes start from chiral secondary alcohols, which are converted to amines with inversion of stereochemistry via Mitsunobu reactions. These amines are then coupled with Boc-protected 2,6-dimethyl-L-tyrosine derivatives to yield the target amide.-
- Enantioselective reduction or catalytic asymmetric synthesis to obtain chiral alcohol intermediates.
- Mitsunobu reaction to invert stereochemistry and introduce the amine functionality.
- Coupling with protected 2,6-dimethylphenyl derivatives.
- Final deprotection and purification by chiral HPLC to isolate the (S)-enantiomer.
Use of Mitsunobu Reaction for Stereochemical Inversion
Preparation of Hydrochloride Salt
- The free base of (S)-2-amino-N-(2,6-dimethylphenyl)propanamide is often converted into its monohydrochloride salt to improve stability and solubility. This is done by treatment with hydrochloric acid in an appropriate solvent, yielding a crystalline salt form suitable for pharmaceutical use.
Representative Preparation Protocol (Summary)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | (S)-2-Aminopropanoic acid or derivative + 2,6-dimethylaniline | Amide bond formation via coupling reagents or acid chloride method |
| 2 | Mitsunobu reaction (if applicable) | Stereochemical inversion of chiral alcohol intermediate to amine |
| 3 | Boc-protected 2,6-dimethylphenyl derivative coupling | Formation of protected amide intermediate |
| 4 | Deprotection (e.g., TFA in DCM) | Removal of protecting groups to yield free amide |
| 5 | Purification | Chiral HPLC to isolate (S)-enantiomer |
| 6 | Salt formation | Treatment with HCl to form monohydrochloride salt |
Stock Solution Preparation and Formulation Notes
For biological assays and in vivo studies, stock solutions of the compound are prepared by dissolving precise amounts in solvents such as DMSO, followed by dilution with PEG300, Tween 80, corn oil, or water to achieve clear formulations.
Example stock solution volumes for different concentrations are calculated based on molecular weight and desired molarity, ensuring reproducibility in experimental setups.
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.2014 | 26.0068 | 52.0136 |
| 5 mM Solution Volume (mL) | 1.0403 | 5.2014 | 10.4027 |
| 10 mM Solution Volume (mL) | 0.5201 | 2.6007 | 5.2014 |
Research Findings and Optimization
The stereochemical purity of the (S)-enantiomer is critical for biological activity, necessitating careful control of reaction conditions to avoid racemization.
Asymmetric synthesis routes employing chiral catalysts and Mitsunobu inversion have been shown to yield high enantiomeric excess (up to 80% ee or higher), which can be further purified by chromatographic methods.
The choice of protecting groups and coupling reagents significantly affects yield and stereochemical integrity, with carbodiimide-based coupling being preferred for mild conditions.
The hydrochloride salt form improves compound handling and stability, facilitating pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a propanamide backbone with an amino group and a 2,6-dimethylphenyl substituent, contributing to its unique properties and biological activities.
Urease Inhibition
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- has been identified as a potential urease inhibitor. Urease is an enzyme that can contribute to conditions such as kidney stones and certain infections caused by urease-producing bacteria. The inhibitory activity of this compound may provide therapeutic avenues for treating these conditions.
Antiarrhythmic Effects
The compound has been studied for its antiarrhythmic properties, particularly its interaction with sodium channels in neuronal cell membranes. This mechanism can limit electrical activity spread and reduce excitability, making it a candidate for developing treatments for arrhythmias.
Synthetic Routes
The synthesis of propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- typically involves:
- Starting Materials : 2,6-dimethylaniline and (S)-2-chloropropionyl chloride.
- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine to facilitate nucleophilic substitution, yielding the desired amide product.
Case Studies and Insights
-
Biological Activity Studies
- A study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This characteristic underscores its importance in drug design and development.
- Another investigation focused on its binding affinities with various receptors, suggesting potential roles in modulating biological pathways relevant to therapeutic applications.
- Comparison with Similar Compounds
In addition to its medicinal applications, propanamide is utilized in the development of new materials and chemical processes within various industries. Its unique chemical structure allows for specific synthetic modifications that enhance its utility in research and product development .
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- involves its interaction with specific molecular targets. For example, it can act on sodium channels in neuronal cell membranes, limiting the spread of electrical activity and reducing excitability. This property makes it useful in the treatment of certain medical conditions, such as arrhythmias.
Comparison with Similar Compounds
Tocainide Hydrochloride [(±)-2-amino-N-(2,6-dimethylphenyl)propanamide hydrochloride]
Key Differences :
2-Chloro-N-(2,6-dimethylphenyl)propanamide
Key Differences :
- The chloro derivative is primarily an industrial intermediate .
Complex Analogs with 2,6-Dimethylphenyl Moieties
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide
- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide
Key Differences :
Metabolites and Derivatives
Alanyl-2,6-xylidide (Metabolite of Lidocaine-like compounds):
| Property | Propanamide, (S)-enantiomer | Alanyl-2,6-xylidide |
|---|---|---|
| Metabolic Role | Potential parent drug | Metabolite (dealkylation product) |
| Activity | Active form | Reduced activity or detoxification product |
Key Differences :
- Metabolites like alanyl-2,6-xylidide highlight the importance of hepatic metabolism in modulating the efficacy and safety of the parent compound .
Research Findings and Implications
- Stereochemical Impact : The (S)-enantiomer’s configuration may optimize binding to cardiac sodium channels, reducing proarrhythmic risks compared to racemic mixtures .
- Safety Profile: The chloro derivative () poses higher handling risks (e.g., irritation), underscoring the amino group’s role in therapeutic safety .
- Therapeutic Potential: Complex analogs () demonstrate how structural modifications can redirect activity from ion channels to enzymatic targets, expanding drug discovery avenues .
Biological Activity
Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{17}N
- Molecular Weight : Approximately 192.26 g/mol
- Structural Features : The compound features a propanamide backbone with a 2-amino group and a 2,6-dimethylphenyl moiety, which contributes to its unique properties and biological activities.
Urease Inhibition
Research indicates that propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- exhibits significant urease inhibitory potential . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibiting this enzyme can be beneficial in treating conditions related to urease activity, such as:
- Infections : Certain urease-producing bacteria are associated with urinary tract infections.
- Kidney Stones : Urease activity contributes to the formation of struvite stones in the kidneys.
The compound's urease inhibition suggests it could be developed as a therapeutic agent for these conditions.
The biological activity of propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (S)- can be attributed to its interaction with various molecular targets:
- Sodium Channels : The compound may act on sodium channels in neuronal cell membranes. This action can limit the spread of electrical activity and reduce excitability, making it potentially useful in treating arrhythmias and other excitability disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Urease Inhibition | Potential treatment for infections and kidney stones | |
| Antimicrobial | Possible antibacterial/fungal properties | |
| Sodium Channel Modulation | Reduces neuronal excitability |
Case Study: Urease Inhibition
In a study examining the urease inhibitory effects of various compounds, propanamide derivatives were tested against urease from Proteus mirabilis. The results indicated that the compound exhibited a dose-dependent inhibition of urease activity. This finding supports the hypothesis that similar structures can effectively inhibit urease and may serve as leads for drug development targeting urease-related conditions.
Q & A
Q. What are the key structural features of (S)-2-amino-N-(2,6-dimethylphenyl)propanamide, and how do they influence its pharmacological activity?
The compound features a chiral (S)-configured propanamide backbone, a 2,6-dimethylphenyl group, and an amino group. The stereochemistry at the α-carbon is critical for sodium channel binding, as the (S)-enantiomer exhibits higher affinity compared to the (R)-form due to spatial compatibility with the channel's hydrophobic pocket . The 2,6-dimethyl substitution on the phenyl ring enhances lipid solubility and metabolic stability, as demonstrated in comparative studies with non-methylated analogs .
Q. What synthetic routes are commonly employed for (S)-2-amino-N-(2,6-dimethylphenyl)propanamide?
A typical synthesis involves:
- Step 1 : Condensation of 2,6-dimethylaniline with (S)-2-bromopropionyl chloride to form the amide intermediate.
- Step 2 : Nucleophilic substitution with ammonia to introduce the amino group.
- Step 3 : Chiral resolution via HPLC or enzymatic methods to isolate the (S)-enantiomer . Yields vary between 60–75%, with purity ≥95% achievable via recrystallization in ethanol/water mixtures .
Q. What analytical methods are recommended for characterizing this compound?
- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>99% for (S)-form) .
- Structural Confirmation : (δ 7.0–7.2 ppm for aromatic protons, δ 1.2–1.5 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How does the compound’s sodium channel blockade efficacy compare across in vitro vs. in vivo models?
In vitro electrophysiology (e.g., patch-clamp assays) shows IC values of 5–10 µM for cardiac sodium channels, while in vivo models (e.g., canine coronary occlusion) require higher doses (20–30 mg/kg) to suppress ventricular arrhythmias. This discrepancy may arise from pharmacokinetic factors like plasma protein binding (~85%) and rapid hepatic clearance . Researchers should validate in vitro findings with telemetry-based arrhythmia monitoring in animal models .
Q. What experimental strategies can resolve contradictions in reported efficacy data across species?
Discrepancies in efficacy (e.g., rapid recovery of arrhythmias post-infusion in dogs vs. sustained effects in rodents) may stem from species-specific metabolic pathways or channel isoform variations. Recommendations include:
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective sodium channel blockade?
SAR modifications have shown:
- Phenyl Ring Substitution : 2,6-Dimethyl groups maximize channel affinity; bulkier substituents (e.g., 2,6-diethyl) reduce solubility.
- Amino Group Modifications : Methylation decreases activity, while acetylated derivatives lose potency entirely.
- Stereochemistry : (R)-enantiomers exhibit 10-fold lower activity .
Q. What are the limitations of current toxicity profiling methods for this compound?
Standard assays (e.g., LD in rodents) may underestimate cardiotoxicity risks due to species-specific metabolic differences. Advanced approaches include:
- Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for arrhythmogenicity screening.
- Metabolite identification via LC-MS to detect reactive intermediates .
Methodological Guidance
Q. How to design dose-response studies for arrhythmia suppression?
- In Vitro : Use Langendorff-perfused hearts to measure action potential duration (APD) and conduction velocity at concentrations of 1–100 µM.
- In Vivo : Employ telemetry in conscious rodents with programmed electrical stimulation (PES) to assess ventricular tachycardia threshold .
Q. What techniques validate target engagement in sodium channel blockade?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
